![molecular formula C29H48O B13427629 (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)
(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol is a complex organic molecule It is characterized by its intricate structure, which includes multiple rings and chiral centers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various substituents. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes to increase yield and efficiency. These methods often employ high-pressure reactors and specialized catalysts to facilitate the complex reactions required for its synthesis.
化学反応の分析
Types of Reactions
(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学的研究の応用
Chemistry
In chemistry, (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol is used as a model compound for studying complex organic reactions and mechanisms.
Biology
In biology, this compound is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Medicine
In medicine, research is focused on its potential therapeutic applications, including its use as a precursor for drug development.
Industry
In industry, this compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, which share a similar core structure but differ in their substituents and stereochemistry.
特性
分子式 |
C29H48O |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25?,26+,28-,29-/m1/s1 |
InChIキー |
OGQJUYXFIOFTMA-ZKRAVAGISA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
正規SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


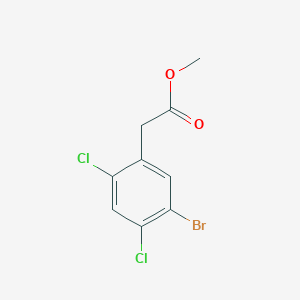
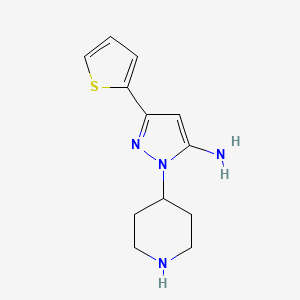
![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)
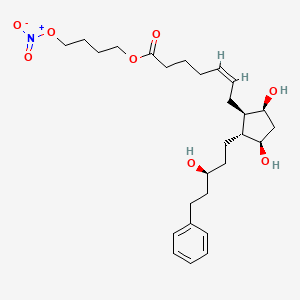
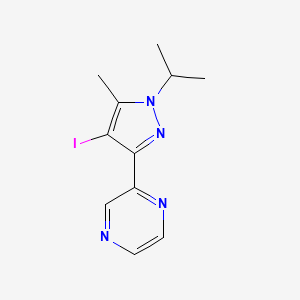
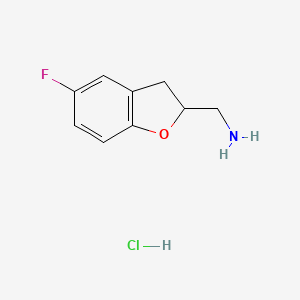
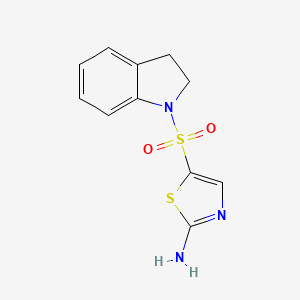

![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)




![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)
